molecular formula C16H15NO4 B2935374 (3-(Benzo[d][1,3]dioxol-5-yl)pyrrolidin-1-yl)(furan-2-yl)methanone CAS No. 1327660-37-6

(3-(Benzo[d][1,3]dioxol-5-yl)pyrrolidin-1-yl)(furan-2-yl)methanone

Cat. No.: B2935374
CAS No.: 1327660-37-6
M. Wt: 285.299
InChI Key: OZQGNUCKHCQBRO-UHFFFAOYSA-N
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Description

(3-(Benzo[d][1,3]dioxol-5-yl)pyrrolidin-1-yl)(furan-2-yl)methanone is a synthetic small molecule featuring a benzodioxole moiety linked to a furan-2-yl methanone group via a pyrrolidine ring. The 1,3-benzodioxole scaffold is a privileged structure in medicinal chemistry and is found in compounds investigated for a wide range of biological activities. For instance, research into structurally related molecules has shown that the benzodioxole group can be a key pharmacophore in modulators of ATP-binding cassette (ABC) transporters, such as the CFTR protein targeted in cystic fibrosis therapeutics . Furthermore, compounds containing this core have been explored as physiological cooling agents that modulate the TRPM8 receptor and have demonstrated relevant cytotoxicity and antiparasitic activities in preclinical studies . The specific research value and mechanism of action of this compound remain to be fully characterized and are a subject for ongoing investigation. Researchers may find this compound of interest for screening in projects related to ion channel modulation, antimicrobial development, or as a synthetic intermediate for further chemical exploration. This product is intended For Research Use Only and is not intended for diagnostic or therapeutic procedures.

Properties

IUPAC Name

[3-(1,3-benzodioxol-5-yl)pyrrolidin-1-yl]-(furan-2-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15NO4/c18-16(14-2-1-7-19-14)17-6-5-12(9-17)11-3-4-13-15(8-11)21-10-20-13/h1-4,7-8,12H,5-6,9-10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OZQGNUCKHCQBRO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC1C2=CC3=C(C=C2)OCO3)C(=O)C4=CC=CO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

285.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of this compound typically involves multiple steps, starting with the preparation of the benzo[d][1,3]dioxole core. This can be achieved through a series of reactions, including cyclization and oxidation processes. The pyrrolidin-1-yl group is then introduced through nucleophilic substitution reactions, and the furan-2-ylmethanone group is added via a Friedel-Crafts acylation reaction.

Industrial Production Methods: On an industrial scale, the production of this compound involves optimizing reaction conditions to achieve high yields and purity. This may include the use of catalysts, controlled temperatures, and specific solvents to ensure efficient synthesis. Continuous flow chemistry and other advanced techniques can also be employed to enhance production efficiency.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, substitution, and addition reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.

  • Substitution: Nucleophilic substitution reactions can be facilitated by using strong nucleophiles like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).

  • Addition: Electrophilic addition reactions may involve the use of Lewis acids like aluminum chloride (AlCl₃).

Major Products Formed: The major products formed from these reactions include various derivatives of the original compound, which can exhibit different biological and chemical properties.

Scientific Research Applications

  • Chemistry: It serves as a building block for the synthesis of more complex molecules and can be used in organic synthesis research.

  • Biology: The compound has been evaluated for its biological activity, including its potential as a therapeutic agent.

  • Medicine: Research has explored its use in drug development, particularly in the treatment of various diseases.

  • Industry: It can be utilized in the production of pharmaceuticals, agrochemicals, and other industrial chemicals.

Mechanism of Action

The mechanism by which this compound exerts its effects involves interactions with specific molecular targets and pathways. For example, it may bind to receptors or enzymes, leading to biological responses. The exact mechanism can vary depending on the specific application and the biological system .

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Modifications and Physicochemical Properties

Key structural analogs differ in substituents on the pyrrolidine ring, heterocyclic systems, or aromatic groups. Below is a comparative analysis:

Table 1: Structural and Physicochemical Comparison
Compound Name Substituents (R1, R2) Melting Point (°C) IR (C=O stretch, cm⁻¹) Key Features
Target Compound R1=Benzo[d][1,3]dioxol-5-yl, R2=Furan Not reported Not reported Furan moiety, pyrrolidine core
(5-(Benzo[d][1,3]dioxol-5-yl)-3-tert-butyl-4,5-dihydropyrazol-1-yl)(pyrrolidin-1-yl)methanone R1=tert-butyl, R2=Pyrrolidine 160–162 1641 (amide) Pyrazoline core, antibacterial
(3-(Benzo[d][1,3]dioxol-5-yl)-5-(thiophen-2-yl)-4,5-dihydro-1H-pyrazol-1-yl)(3,4-dimethoxyphenyl)methanone R1=Thiophen-2-yl, R2=Dimethoxyphenyl 138–140 Not reported Thiophene substituent, antibacterial
1-(3-(Benzo[d][1,3]dioxol-5-yl)pyrrolidin-1-yl)-2-(4-hydroxyphenyl)ethanone R1=4-Hydroxyphenyl, R2=Pyrrolidine Not reported Not reported Hydroxyl group for H-bonding
(S)-(5-(Benzo[d][1,3]dioxol-5-yl)-2-methylthiazol-4-yl)(2-(3,4-dimethoxybenzyl)pyrrolidin-1-yl)methanone R1=Thiazole, R2=Dimethoxybenzyl Not reported Not reported Thiazole ring, orexin antagonist

Key Observations :

  • Thiazole-containing analogs (e.g., ) exhibit electron-withdrawing effects, which may improve receptor binding.
  • Pyrrolidine Core : The pyrrolidine ring’s conformational flexibility is critical for CNS activity, as seen in MDPV analogs .

Key Observations :

  • Coupling Reactions : High yields (up to 95%) are achieved via amine-acyl chloride coupling , whereas chalcone condensations require prolonged reflux .
  • Solvent Systems : Pyridine and glacial acetic acid are common solvents, influencing reaction kinetics and purity.

Key Observations :

  • Antimicrobial Potential: Pyrazoline derivatives (e.g., ) show efficacy against bacterial strains, likely via β-lactam-like inhibition.
  • CNS Activity : The benzo[d][1,3]dioxol-5-yl-pyrrolidine scaffold in MDPV and orexin antagonists highlights its versatility in neuropharmacology.

Biological Activity

The compound (3-(Benzo[d][1,3]dioxol-5-yl)pyrrolidin-1-yl)(furan-2-yl)methanone is a synthetic derivative that exhibits a range of biological activities. This article reviews its pharmacological properties, including its potential therapeutic applications and mechanisms of action, based on diverse research findings.

Chemical Structure and Properties

The molecular formula for this compound is C17H19NO3, with a molecular weight of 289.34 g/mol. Its structure features a pyrrolidine ring linked to a furan moiety and a benzo[d][1,3]dioxole group, which are known for their bioactive properties.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial potential of compounds containing the benzo[d][1,3]dioxole structure. For instance, derivatives of 1,3-dioxolanes have shown significant antibacterial activity against various strains such as Staphylococcus aureus and Pseudomonas aeruginosa .

Table 1: Antimicrobial Activity of Dioxole Derivatives

CompoundTarget BacteriaMinimum Inhibitory Concentration (MIC)
Compound 1S. aureus625 µg/mL
Compound 2P. aeruginosa1250 µg/mL
Compound 3E. coliNo activity

Antifungal Activity

The compound has also been evaluated for antifungal activity. Studies indicate that compounds similar to this compound exhibit effective inhibition against Candida albicans, suggesting potential as antifungal agents .

Anti-inflammatory and Analgesic Properties

Research into similar pyrrolidine derivatives has revealed anti-inflammatory properties that may be attributed to the modulation of cytokine production and inhibition of inflammatory pathways. These effects suggest that such compounds could be explored for therapeutic use in inflammatory diseases .

The biological activities of this compound can be attributed to its ability to interact with various biological targets:

  • Enzyme Inhibition : The compound may inhibit enzymes involved in bacterial cell wall synthesis or fungal membrane integrity.
  • Receptor Modulation : It could modulate receptors related to pain and inflammation pathways.
  • Antioxidant Activity : Some studies suggest that derivatives with similar structures possess antioxidant properties that contribute to their overall biological efficacy.

Case Studies

A notable study investigated the synthesis and biological evaluation of various dioxole derivatives, including those structurally related to this compound. The findings demonstrated significant antibacterial and antifungal activities across several tested compounds .

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